6-Chloro-2-methyl-5-nitro-3,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methyl-5-nitro-3,4’-bipyridine is a chemical compound with the molecular formula C11H8ClN3O2 It is a bipyridine derivative, which means it contains two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-5-nitro-3,4’-bipyridine typically involves the nitration of 2-methyl-3,4’-bipyridine followed by chlorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position. The chlorination step involves the use of thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production of 6-Chloro-2-methyl-5-nitro-3,4’-bipyridine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-5-nitro-3,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chlorine atom.
Scientific Research Applications
6-Chloro-2-methyl-5-nitro-3,4’-bipyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-5-nitro-3,4’-bipyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bipyridine structure allows it to chelate metal ions, which can influence its activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitro-3,4’-bipyridine: Lacks the chlorine atom at the 6-position.
6-Chloro-3,4’-bipyridine: Lacks the nitro and methyl groups.
5-Nitro-3,4’-bipyridine: Lacks the chlorine and methyl groups.
Uniqueness
6-Chloro-2-methyl-5-nitro-3,4’-bipyridine is unique due to the presence of both the nitro and chlorine groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and potential biological activities.
Properties
Molecular Formula |
C11H8ClN3O2 |
---|---|
Molecular Weight |
249.65 g/mol |
IUPAC Name |
2-chloro-6-methyl-3-nitro-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8ClN3O2/c1-7-9(8-2-4-13-5-3-8)6-10(15(16)17)11(12)14-7/h2-6H,1H3 |
InChI Key |
NTRBRTMRGXOKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C2=CC=NC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.